Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a complex organic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with a thiazolidine derivative. One common method includes the use of thioglycolic acid and an appropriate aldehyde or ketone to form the thiazolidine ring . The reaction conditions often involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and sonochemistry can be employed to enhance reaction rates and yields . Additionally, green chemistry approaches, including the use of reusable catalysts and solvent-free conditions, are increasingly being adopted to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism . Additionally, it can inhibit certain enzymes, such as cytoplasmic Mur ligase, which is involved in bacterial cell wall synthesis . The compound also exhibits antioxidant activity by scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: This compound shares the thiazolidine ring structure and is known for its antidiabetic properties.
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate: Similar in structure but with different substituents, this compound is used in organic synthesis and medicinal chemistry.
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate: Another derivative with potential biological activities.
Uniqueness
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is unique due to its specific combination of the thiazolidine ring and the ethyl ester group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse range of applications make it a valuable compound in various fields of research .
Biological Activity
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following molecular formula: C12H12N2O4S. The compound features a thiazolidin ring, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin derivatives, including this compound. Research indicates that compounds with thiazolidin structures exhibit selective cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of thiazolidin derivatives on several cancer cell lines. The results showed that compounds similar to this compound had IC50 values ranging from 8.5 μM to 25.6 μM against K562 and HeLa cells, demonstrating significant anticancer activity compared to cisplatin (IC50 = 21.5 μM) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Ethyl 4-thiazolidin derivative | K562 | 8.5 - 14.9 |
Ethyl 4-thiazolidin derivative | HeLa | 8.9 - 15.1 |
Cisplatin | K562 | 21.5 |
Antimicrobial Activity
Thiazolidin derivatives have also been studied for their antimicrobial properties. The presence of the thiazolidin ring enhances the compound's ability to inhibit bacterial growth.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that thiazolidin compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, certain derivatives demonstrated MIC values as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 6.25 |
Klebsiella pneumoniae | 12.5 |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that these compounds may induce apoptosis in cancer cells through both extrinsic and intrinsic pathways . Additionally, their antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Properties
Molecular Formula |
C12H12N2O4S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
ethyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate |
InChI |
InChI=1S/C12H12N2O4S/c1-2-18-11(16)7-3-5-8(6-4-7)13-10-9(15)14-12(17)19-10/h3-6,10,13H,2H2,1H3,(H,14,15,17) |
InChI Key |
LPAMRTFDJDDTDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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